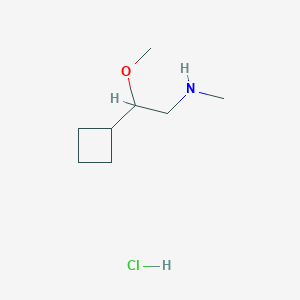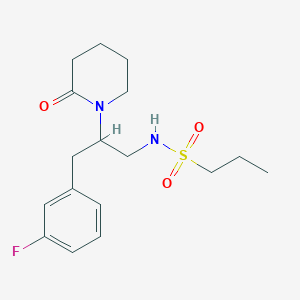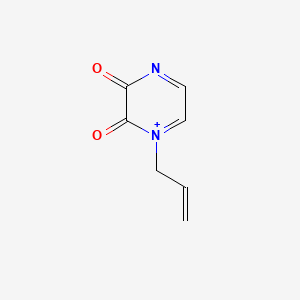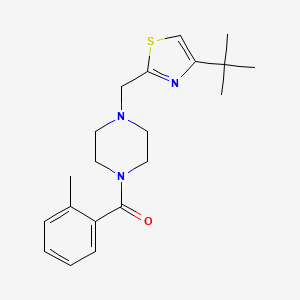![molecular formula C8H8BrN3 B2538288 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1935288-47-3](/img/structure/B2538288.png)
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a brominated pyrrolopyridine derivative. Pyrrolopyridines are a class of heterocyclic aromatic organic compounds that contain a pyridine ring fused to a pyrrole ring. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been demonstrated in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a pyrrolopyridinium bromide followed by debenzylation with hydrogen over palladium on carbon . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was analyzed, revealing a reduced pyridine ring adopting a screw-boat conformation and molecules linked by C-H...pi(arene) hydrogen bonds . Insights from such analyses can be extrapolated to hypothesize about the molecular conformation and intermolecular interactions of this compound.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can be inferred from the reactions of similar compounds. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones were used to synthesize thieno- and furo[3,4-b]pyridin-2(1H)-ones and to obtain new amino derivatives . These reactions highlight the potential of brominated pyrrolopyridines to undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Reactivity
Researchers have focused on understanding the mechanisms and regioselectivity involved in the bromination of pyridines, including derivatives similar to "4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine." Studies reveal the influence of nitrogen in the ring on bromination regioselectivity, showing that nitrogen acts inductively to deactivate, favoring bromination in positions farthest from the nitrogen atom within the ring (Thapa et al., 2014). This understanding aids in the selective synthesis of halogenated pyrrolopyridines, contributing to the broader field of heterocyclic chemistry.
Drug Discovery Applications
Pyrrolopyridines, including "this compound," have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds exhibit multiple binding modes with kinases, making them valuable in the development of inhibitors for a broad range of targets. Patents and peer-reviewed literature highlight the use of pyrrolo[2,3-b]pyridine derivatives in kinase inhibition, underscoring their potential in therapeutic applications (Wenglowsky, 2013).
Catalysis and Synthetic Applications
Recent developments in copper catalyst systems for C-N bond-forming cross-coupling reactions have emphasized the importance of heterocyclic and aliphatic amines, including pyrrolopyridines. These studies have outlined the efficiency of recyclable copper-mediated systems in organic synthesis, suggesting the utility of pyrrolopyridine derivatives in constructing complex molecules through C-N coupling (Kantam et al., 2013).
Biological and Medicinal Chemistry
The role of heterocyclic compounds, including pyrrolopyridines, in drug discovery is well-documented. These compounds have been explored for their central nervous system (CNS) activity, among other biological effects. Research into functional chemical groups likely to serve as lead molecules for novel CNS-acting drugs has included pyrrolopyridines, highlighting their potential in addressing CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVDJXYCSXXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CN2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)




![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)


![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)
